

A Comprehensive Technical Guide to the Spectroscopic Data of Benzaldehyde Hydrazone

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Compound of Interest

Compound Name: Benzaldehyde hydrazone

Cat. No.: B106463

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This in-depth technical guide provides a detailed overview of the spectroscopic data for **benzaldehyde hydrazone**, a key building block in synthetic and medicinal chemistry. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Synthesis of Benzaldehyde Hydrazone

Benzaldehyde hydrazone is synthesized via the condensation reaction between benzaldehyde and hydrazine hydrate, typically catalyzed by a weak acid.

Experimental Protocol

Materials:

- Benzaldehyde
- Hydrazine monohydrate
- Ethanol
- Glacial Acetic Acid (catalyst)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Beaker
- Büchner funnel and filter paper
- Ice bath

Procedure:

- In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in ethanol.
- Add hydrazine monohydrate (1.0-1.2 equivalents) to the solution while stirring.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold ethanol to remove any unreacted starting materials.
- Dry the purified **benzaldehyde hydrazone** under vacuum.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **benzaldehyde hydrazone**.

NMR Spectroscopy

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Benzaldehyde Hydrazone**

¹ H NMR (Typical Chemical Shifts in CDCl ₃)	¹³ C NMR (in DMSO-d ₆)[1]
Proton	Chemical Shift (δ, ppm)
-NH ₂	~5.5 (broad singlet)
-CH=N-	~7.5 (singlet)
Aromatic-H (ortho)	~7.6 (doublet)
Aromatic-H (meta, para)	~7.2-7.4 (multiplet)

Note: The exact chemical shifts for ¹H NMR can vary depending on the solvent and concentration. The values presented are typical for hydrazones of aromatic aldehydes.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for **Benzaldehyde Hydrazone**

Functional Group	Vibrational Mode	Typical Wavenumber (cm ⁻¹)
N-H	Stretching (asymmetric & symmetric)	3400-3200 (two bands)
Aromatic C-H	Stretching	3100-3000
C=N	Stretching	1650-1580
Aromatic C=C	Stretching	1600-1450
N-H	Bending	1650-1550

Mass Spectrometry

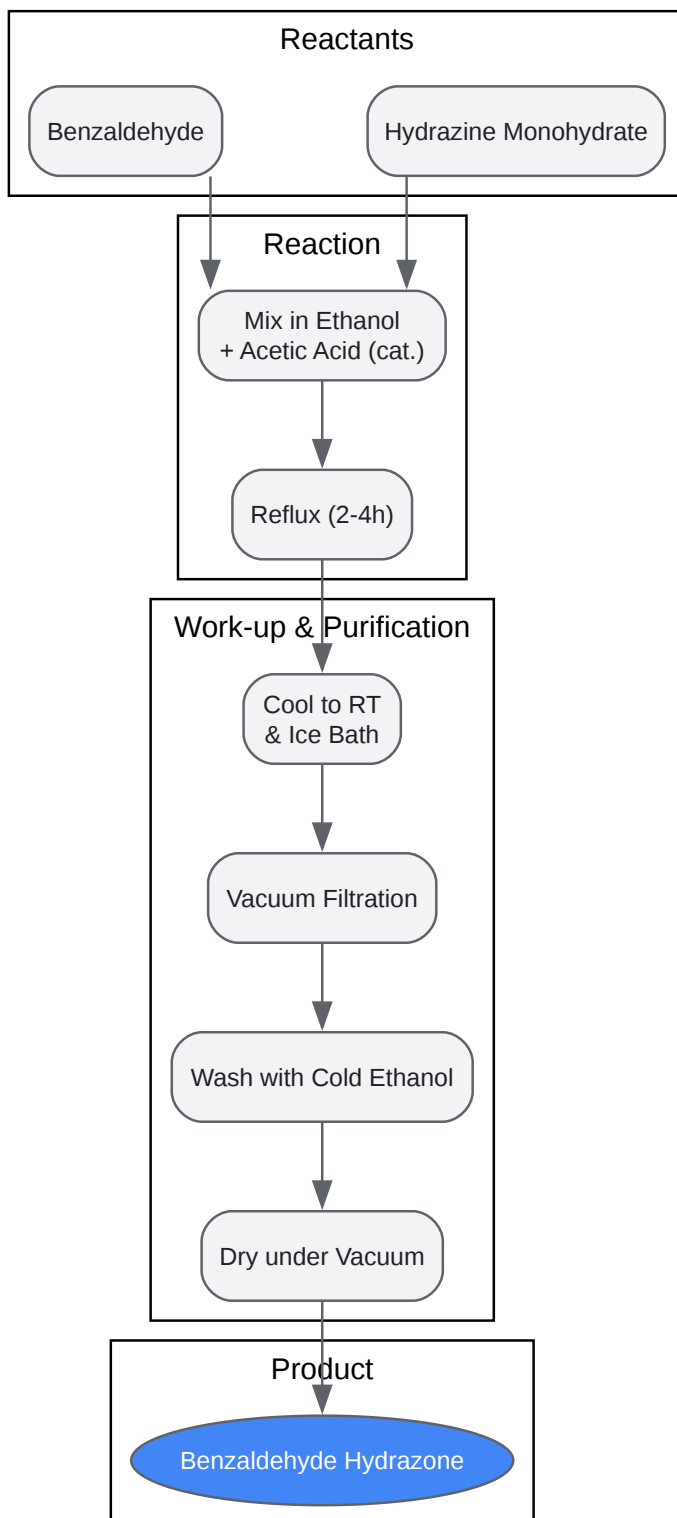
Table 3: Mass Spectrometry Data for **Benzaldehyde Hydrazone**

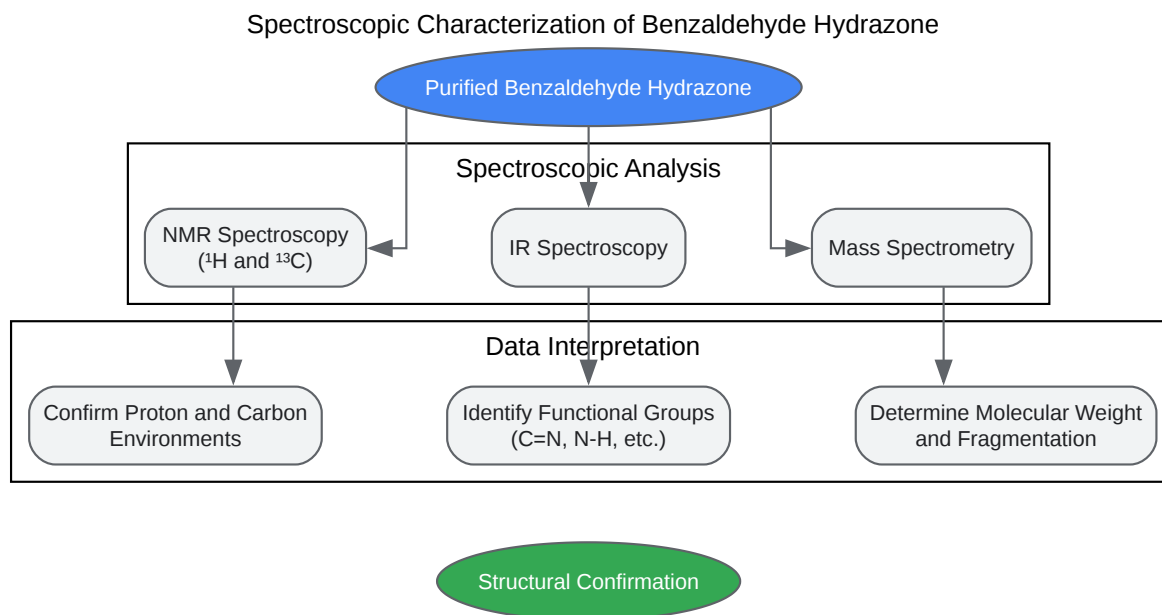
Ion	m/z (Mass-to-Charge Ratio)	Notes
[M] ⁺	120	Molecular Ion
[M+H] ⁺	121	Protonated Molecular Ion

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for **benzaldehyde hydrazone**.

Synthesis of Benzaldehyde Hydrazone

[Click to download full resolution via product page](#)Synthesis Workflow for **Benzaldehyde Hydrazone**



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Characterization Workflow for **Benzaldehyde Hydrazone**

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References

- 1. Benzaldehyde hydrazone | C₇H₈N₂ | CID 5325575 - PubChem [pubchem.ncbi.nlm.nih.gov]
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